1-Benzyl-3-chloropyrrolidine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile typically involves the reaction of benzylamine with 3-chloropyrrolidine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-chloropyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Reduction Reactions: Reducing agents such as LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Reduction Reactions: Amines or other reduced forms of the compound.
Oxidation Reactions: Oxidized derivatives, such as oxides or carboxylic acids.
Scientific Research Applications
1-Benzyl-3-chloropyrrolidine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloropyrrolidine-3-carbonitrile depends on its specific application and the target molecules it interacts withThe molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
1-Benzyl-3-chloropyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-3-bromopyrrolidine-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
1-Benzyl-3-iodopyrrolidine-3-carbonitrile: Similar structure but with an iodine atom instead of chlorine.
1-Benzyl-3-fluoropyrrolidine-3-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which may differ from its halogenated analogs .
Properties
IUPAC Name |
1-benzyl-3-chloropyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-12(9-14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMXSHLAWFWXIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)Cl)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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